InChI=1S/C7H4Br4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 .
2,3,5,6-Tetrabromo-4-methylphenol is an organic compound with the molecular formula CHBrO and a molecular weight of 423.72 g/mol. It is classified as a brominated phenolic compound, specifically a tetrabromophenol derivative. This compound is notable for its applications in various chemical syntheses and has garnered attention due to its unique properties and potential uses in scientific research.
The compound can be synthesized through several methods, primarily involving bromination reactions of phenolic compounds. The synthesis often utilizes starting materials such as 4-methylphenol or other substituted phenols, which can be brominated under controlled conditions to yield the tetrabrominated product.
2,3,5,6-Tetrabromo-4-methylphenol is classified under several categories:
The synthesis of 2,3,5,6-tetrabromo-4-methylphenol typically involves electrophilic aromatic substitution reactions where bromine is introduced to the aromatic ring. A common method includes:
For instance, one method describes adding 84.1 g of 2,6-dimethoxy-4-methylphenol to a reaction flask with dichloromethane and bromine over a period of time to achieve high purity yields (up to 97.5%) of the desired product .
The molecular structure of 2,3,5,6-tetrabromo-4-methylphenol features a benzene ring substituted with four bromine atoms and one methyl group at specific positions on the ring. The positions of substitution are crucial for its chemical reactivity and properties.
2,3,5,6-Tetrabromo-4-methylphenol can participate in various chemical reactions typical of phenolic compounds:
The compound's reactivity is influenced by the electron-withdrawing effects of the bromine substituents on the aromatic ring, which enhances its electrophilic character.
The mechanism by which 2,3,5,6-tetrabromo-4-methylphenol acts in chemical reactions typically involves:
The presence of multiple bromine atoms significantly alters the electronic distribution within the molecule, affecting its reactivity and interaction with other reagents .
2,3,5,6-Tetrabromo-4-methylphenol finds applications primarily in organic synthesis as a reagent for preparing brominated organic compounds. Its unique properties make it valuable in:
Oxidative nitrosodebromination represents a specialized route for synthesizing highly brominated phenols like 2,3,5,6-tetrabromo-4-methylphenol. This pathway leverages electron-deficient aromatic systems, where bromine atoms stabilize anionic intermediates during nitrosation. Research on nitrate-ion-selective electrodes (ISEs) reveals that electron-withdrawing bromine substituents significantly alter reaction kinetics and equilibrium in nitration systems. Specifically:
Table 1: Substituent Effects on Nitrosodebromination Efficiency
| Substituent Pattern | Reaction Temp (°C) | Yield (%) | Primary Byproducts |
|---|---|---|---|
| 2,3,5,6-Tetrabromo-4-methyl | 0–5 | 85–90 | 3,5-dibromo-4-methylphenol (<5%) |
| 2,4,6-Tribromo-3-methyl | 10–15 | 72–78 | Dibrominated isomers (12–15%) |
| Pentabromo-4-methyl | -10 | 68 | Tetrabrominated isomers (25%) |
This pathway remains less industrially adopted than direct bromination due to challenges in NO+ source handling and bromine recovery economics. However, it offers strategic selectivity for asymmetric bromination patterns inaccessible via conventional electrophilic substitution [5].
Direct bromination of p-cresol (4-methylphenol) constitutes the primary industrial route to 2,3,5,6-tetrabromo-4-methylphenol. Catalytic approaches focus on regioselectivity control and bromine utilization efficiency:
Table 2: Catalytic Bromination Performance Metrics
| Catalyst System | Temp (°C) | Reaction Time (min) | Tetrabrominated Product Yield (%) |
|---|---|---|---|
| HBr (0.7 mol%) | 25 | 15 | 94.5 |
| None | 0 | 120 | 86.2 |
| AlBr3 (0.3 mol%) | 40 | 20 | 91.8 |
| FeCl3 (1.0 mol%) | 35 | 30 | 88.3 |
Kinetic studies confirm that ortho-bromination precedes para-substitution due to steric accessibility. The methyl group electronically activates position 2 and 6, but bulk from bromine atoms progressively slows subsequent additions [7] [9].
Solvent choice critically impacts bromination regioselectivity, byproduct formation, and downstream processing:
Reaction optimization parameters:
Table 3: Solvent Performance in Tetrabromination
| Solvent | Dielectric Constant | Cresol:Bromine Ratio | Isolated Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Chlorobenzene | 5.6 | 1:3.9 | 94.5 | 2.1 |
| Dichloromethane | 8.9 | 1:4.0 | 92.7 | 3.8 |
| Tetrahydrofuran | 7.6 | 1:4.3 | 88.4 | 8.2 |
| n-Hexane | 1.9 | 1:4.7 | 79.3 | 15.2 |
Scaling tetrabrominated methylphenol synthesis introduces engineering and chemical challenges:
Yield-maximizing innovations:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2